Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate is an organic compound that contains a thiazole ring . Thiazoles are heterocyclic compounds that include imidazoles and oxazoles . They have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the 1-adamantylcarbonylamides were obtained upon coupling the commercially available 1-adamantylcarboxylic acid with the 2-phenylthiazol-4-ethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as 1H-NMR, 13C-NMR, and IR . For example, the 1H-NMR of a similar compound showed signals at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH) .Chemical Reactions Analysis
Thiazole derivatives have been synthesized using various chemical reactions . For example, many recent articles showed the use of palladium(II) acetate which catalyzes a really selective coupling of 4-substituted .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Synthesis of New Chemical Compounds
Researchers have developed numerous methodologies for synthesizing thiazole and pyrazolo[1,5-a]pyrimidine derivatives containing an antipyrine moiety. These compounds, including Ethyl 2-{2-[4-(2,3-dimethyl-5-oxo-1-phenyl-3-(pyrazolin-4-yl)]-2-cyano-1-(phenylamino)vinylthio}-acetate, have been synthesized for potential applications in medicinal chemistry due to their structural complexity and biological relevance (Abdelhamid & Afifi, 2010).
Antirheumatic Potential
A study on Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes demonstrated significant antioxidant, analgesic, and anti-rheumatic effects. This highlights the compound's potential in developing new treatments for rheumatic diseases (Sherif & Hosny, 2014).
Pharmacological Activities
Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates have been synthesized and evaluated for their anti-inflammatory, analgesic, and antioxidant activities. These compounds have shown promising results, comparable to standard drugs like indomethacin and aspirin, indicating their potential in drug development (Attimarad, Khedr, & Aldhubiab, 2017).
Molecular Docking Studies
A series of Ethyl 2-[aryl(thiazol-2-yl)amino]acetates have been synthesized and evaluated for α-glucosidase and β-glucosidase inhibition activities. These studies have shown high percentage inhibition towards the enzymes, with significant implications for designing inhibitors for diabetes management (Babar et al., 2017).
Antimicrobial Activities
New thiazole derivatives have been synthesized with observed antimicrobial activities against various bacterial and fungal strains. This underlines the potential of such compounds in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Antitumor Activity
Research on Ethyl 2-Substituted-aminothiazole-4-carboxylate analogs has revealed potential antitumor activity against various human tumor cell lines, showcasing the possibility of these compounds in cancer treatment strategies (El-Subbagh, Abadi, & Lehmann, 1999).
Mechanism of Action
Target of Action
Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate is an organic ligand . It is related to the thiazole scaffold, which has been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with their targets through diverse coordination modes due to the presence of n, o coordination atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Action Environment
The solubility of thiazole derivatives in water, alcohol, ether, and various organic solvents may influence their bioavailability and stability .
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound also binds to specific receptors on cell membranes, altering their conformation and function. These interactions highlight its potential as a modulator of biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. Additionally, the compound can alter the expression of genes involved in apoptosis, thereby impacting cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. This binding can lead to changes in enzyme conformation, affecting their catalytic activity. The compound also interacts with DNA, influencing gene expression by acting as a transcriptional regulator. These molecular interactions are crucial for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that its effects on cellular function can persist, with some cells exhibiting altered behavior even after the compound is removed. This suggests potential long-term impacts on cellular physiology .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can enhance certain cellular functions, while at higher doses, it may exhibit toxic effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in rodent models. These findings underscore the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a crucial role in its biotransformation. The compound can also affect metabolic flux, altering the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cell membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, which are involved in its metabolism and excretion .
Properties
IUPAC Name |
ethyl 2-[2-[(2-anilino-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-2-24-14(22)8-12-9-25-17(19-12)21-15(23)13-10-26-16(20-13)18-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,18,20)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHXSCMEHWKEJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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